molecular formula C17H27NO2 B4993288 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine

Cat. No.: B4993288
M. Wt: 277.4 g/mol
InChI Key: VZBUOZXVBVEACV-UHFFFAOYSA-N
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Description

1-[6-(3-Methoxyphenoxy)hexyl]pyrrolidine is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates two key pharmacophores: a pyrrolidine ring and a 3-methoxyphenyl ether group, linked by a hexyl chain. The pyrrolidine ring is a saturated, five-membered nitrogen heterocycle that is a prevalent feature in many biologically active molecules and FDA-approved pharmaceuticals . This scaffold is valued for its ability to influence a compound's physicochemical properties, contribute to molecular rigidity, and engage in key hydrogen bonding interactions with biological targets . The pyrrolidine moiety is found in a variety of therapeutic agents, including antibiotics such as certain cephalosporins and carbapenems, underscoring its importance in drug discovery . The 3-methoxyphenyl ether unit is another common structural element in drug molecules, often utilized to modulate lipophilicity and metabolic stability. Research into compounds featuring pyrrolidine and aryl ether substructures suggests potential applications in the development of ligands for central nervous system (CNS) receptors . For instance, structurally related compounds featuring pyrrolidine groups are being investigated for their activity at targets like dopamine D3 and μ-opioid receptors, indicating this reagent's potential utility in early-stage neuroscience research, particularly in the design of novel neuroactive compounds . The hexyl spacer (C6 chain) is a strategic linker that provides conformational flexibility, potentially allowing the two pharmacophoric elements to achieve optimal spatial orientation for interacting with enzyme active sites or protein-coupled receptors. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the primary scientific literature for the most current findings on related chemical structures.

Properties

IUPAC Name

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2/c1-19-16-9-8-10-17(15-16)20-14-7-3-2-4-11-18-12-5-6-13-18/h8-10,15H,2-7,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBUOZXVBVEACV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine typically involves the following steps:

    Formation of the hexyl chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors.

    Attachment of the 3-methoxyphenoxy group: This step involves the reaction of the hexyl chain with 3-methoxyphenol under suitable conditions to form the 3-methoxyphenoxyhexyl intermediate.

    Cyclization to form the pyrrolidine ring: The final step involves the cyclization of the intermediate with a suitable nitrogen source to form the pyrrolidine ring.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenoxy group, using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a drug candidate for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of specific pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table highlights key structural analogs and their features:

Compound Name Key Structural Features Biological Activity Physicochemical Insights
1-[6-(3-Methoxyphenoxy)hexyl]pyrrolidine Pyrrolidine + hexyl + 3-methoxyphenoxy Hypothesized MAO/AChE inhibition High logP (predicted), moderate solubility
3-(3-Methoxyphenyl)pyrrolidine Pyrrolidine + direct 3-methoxyphenyl Not reported Lower molecular weight, higher solubility
1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone Pyrrolidine + pyridine + methoxy Unknown Polar pyridine group enhances aqueous solubility
1-[1-Oxo-9(3,4-methylenedioxyphenyl)nonatrienyl]pyrrolidine Pyrrolidine + long alkenyl chain + methylenedioxy MAO-A inhibition (IC₅₀ ~1–5 µM) High lipophilicity, potential CNS penetration
Caffeine-pyrrolidine hybrids Pyrrolidine + caffeine scaffold AChE inhibition (IC₅₀ 0.17–10 µM) Balanced logP, moderate bioavailability

Physicochemical and Toxicity Profiles

  • Lipophilicity : The hexyl chain in the target compound increases logP compared to 3-(3-methoxyphenyl)pyrrolidine, favoring blood-brain barrier penetration but risking solubility issues .
  • Toxicity: Pyrrolidine derivatives with hexyl chains (e.g., 1-(6-(aminooxy)hexyl)-1H-pyrrole-2,5-dione in ) are associated with moderate acute toxicity (oral LD₅₀ >300 mg/kg in rodents), suggesting similar safety concerns for the target compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-[6-(3-methoxyphenoxy)hexyl]pyrrolidine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of pyrrolidine with a 6-(3-methoxyphenoxy)hexyl halide under basic conditions (e.g., NaH in THF) is a standard approach. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura with boronic acids), may optimize regioselectivity . Yield improvements often require inert atmospheres, controlled temperatures (e.g., 0°C to rt for sensitive intermediates), and purification via column chromatography.

Q. How can structural characterization of this compound be performed to confirm its regiochemistry?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is critical for verifying the hexyl chain linkage and methoxyphenoxy substitution pattern. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystalline) provides unambiguous spatial arrangement . Computational methods (DFT calculations) can validate spectroscopic data by simulating expected peaks .

Q. What are the key structure-activity relationships (SAR) observed in pyrrolidine derivatives with aryloxyalkyl substituents?

  • Methodological Answer : The length of the alkyl chain (e.g., hexyl vs. shorter chains) impacts lipophilicity and membrane permeability, while the methoxyphenoxy group influences electronic effects (e.g., electron-donating methoxy enhances stability). Comparative studies with analogs (e.g., 3-chloro or fluoro substitutions) reveal steric and electronic contributions to receptor binding .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data for pyrrolidine-based compounds?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT, molecular docking) can predict reaction pathways, intermediates, and stereochemical outcomes that may conflict with experimental observations. For instance, discrepancies in regioselectivity between synthetic batches might be explained by transition-state modeling, guiding optimization of solvent polarity or catalyst choice .

Q. What strategies optimize reaction scalability for this compound while maintaining enantiomeric purity?

  • Methodological Answer : Continuous-flow reactors reduce side reactions by minimizing residence time and heat gradients. Chiral catalysts (e.g., BINAP-Pd complexes) or enzymatic resolution (lipases) ensure enantiopurity. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .

Q. How do solvent polarity and temperature affect the stability of the methoxyphenoxy group during synthesis?

  • Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates via solvation but may accelerate hydrolysis of the methoxy group under high temperatures (>80°C). Kinetic studies using HPLC-MS under varied conditions (e.g., 25–100°C in THF vs. toluene) identify degradation thresholds. Lower temperatures (<50°C) and inert atmospheres are recommended for methoxy-containing intermediates .

Q. What advanced analytical techniques differentiate between isomeric byproducts in pyrrolidine derivatives?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns separates enantiomers, while Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) distinguishes diastereomers based on collision cross-sections. Solid-state NMR detects crystallographic packing differences in isomers, which may form during alkylation steps .

Data Contradiction Analysis

Q. How should researchers address conflicting biological activity data for structurally similar pyrrolidine analogs?

  • Methodological Answer : Meta-analysis of dose-response curves (e.g., IC₅₀ values) across studies identifies outliers caused by assay variability (e.g., cell line differences). Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) validate target engagement. Structural overlays (using PyMOL or Schrödinger) highlight subtle conformational changes affecting activity .

Q. Why do some studies report divergent synthetic yields for the same reaction protocol?

  • Methodological Answer : Trace impurities in reagents (e.g., moisture in THF) or slight deviations in catalyst loading (e.g., Pd(PPh₃)₄ vs. PdCl₂) can drastically alter yields. Replicating conditions with rigorous drying (molecular sieves) and standardized catalyst pre-activation (e.g., degassing) reduces variability. Design of Experiments (DoE) identifies critical factors (e.g., temperature, stoichiometry) via factorial analysis .

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